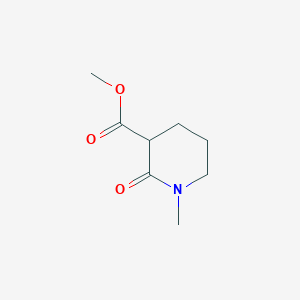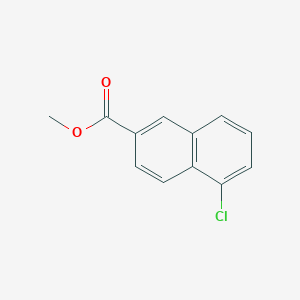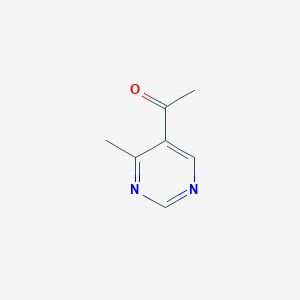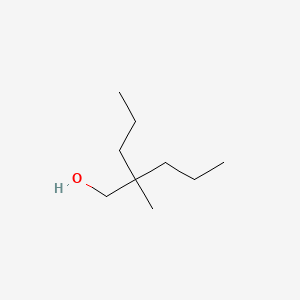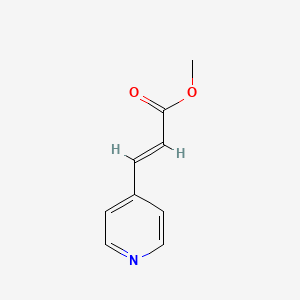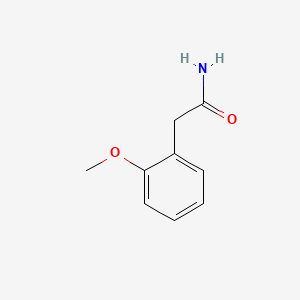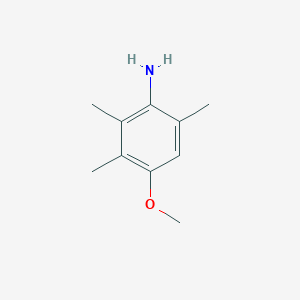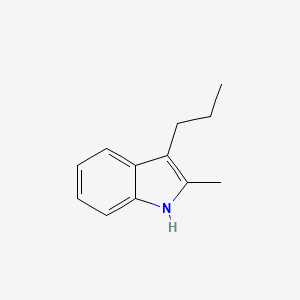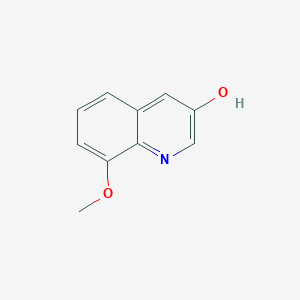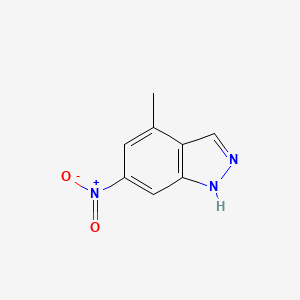
m-Tolyl chloroformate
Übersicht
Beschreibung
M-Tolyl chloroformate, also known as p-tolyl chloroformate, is a chemical compound that is widely used in the field of organic synthesis. It is a colorless liquid with a pungent odor, and its molecular formula is C8H7ClO2. This compound is a versatile reagent that is used in a variety of chemical reactions to synthesize various organic compounds.
Wissenschaftliche Forschungsanwendungen
Extraction-Spectrophotometric Determination in Analytical Chemistry
m-Tolyl chloroformate derivatives, such as N-m-tolyl-N-phenylhydroxylamine, are utilized in the spectrophotometric determination of metals like vanadium and titanium. These compounds form complexes with metals, which can be extracted and quantitatively analyzed using chloroform. This method has been successfully applied to various samples, including coal, fly-ash, pond sediment, and asphalt, demonstrating its utility in environmental and industrial analysis (Inoue, Hoshi, & Matsubara, 1986), (Inoue, Hoshi, & Matsubara, 1987).
Applications in Methanogenesis Suppression and Power Generation
In the context of microbial fuel cells, derivatives of this compound, specifically chloroform, have been used as methanogenesis suppressors. This application is critical in increasing power generation efficiency by reducing substrate competition between methanogens and exoelectrogens. The presence of chloroform in wastewater treatment processes demonstrates its potential in industrial applications, offering an innovative approach to waste management and energy production (Bagchi & Behera, 2021).
Role in Solvolysis and Chemical Kinetics
Studies on p-tolyl chlorothionoformate have contributed significantly to our understanding of solvolysis and chemical kinetics. This compound provides valuable insights into the mechanisms of chemical reactions, particularly in organic chemistry. The research on its solvolysis in various organic mixtures has expanded our knowledge of reaction mechanisms and rate-determining steps, which are crucial in the synthesis and breakdown of complex molecules (D’Souza et al., 2013).
Environmental and Material Science Applications
This compound derivatives are also instrumental in environmental and material science research. For instance, studies have been conducted on the degradation of chloroform, a derivative, in water treatment processes, highlighting its role in pollution control and environmental protection. Additionally, research into the properties of polymers and nanocomposites, involving this compound derivatives, contributes to the development of new materials with enhanced characteristics for various industrial applications (Faramarzi, Barzin, & Mobedi, 2016), (Chang et al., 2004).
Wirkmechanismus
Target of Action
m-Tolyl chloroformate is a reactive organic compound that belongs to the class of chloroformates . Chloroformates are used as reagents in organic chemistry . They are formally esters of chloroformic acid and are known to interact with a variety of biological targets, including amines, alcohols, and carboxylic acids .
Mode of Action
The mode of action of this compound involves its reaction with these biological targets to form carbamates, carbonate esters, and mixed anhydrides . For example, it reacts with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . These reactions typically occur in the presence of a base, which serves to absorb the hydrogen chloride produced during the reaction .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific targets it interacts with. For instance, it can convert polar compounds into less polar, more volatile derivatives, enabling relatively simple transformation of a large array of metabolites for analysis by gas chromatography/mass spectrometry . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It is known that chloroformates are reactive compounds that degrade in moist air . This suggests that the bioavailability of this compound may be influenced by its stability and reactivity.
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, it is known that chloroformates degrade in moist air , suggesting that humidity could affect the stability and efficacy of this compound. Additionally, the reactions of this compound with its targets typically occur in the presence of a base , indicating that the pH of the environment could also influence its action.
Safety and Hazards
m-Tolyl chloroformate is a hazardous substance. It is recommended to handle it with care, avoid eating, drinking, or smoking when using this product, wear protective gloves/clothing/eye protection/face protection, use only outdoors or in a well-ventilated area, and avoid breathing dust/fume/gas/mist/vapors/spray .
Zukünftige Richtungen
While specific future directions for m-Tolyl chloroformate were not found, chloroformates in general are being studied for various applications. For instance, one study discusses the synthesis of anti-depressant molecules via metal-catalyzed reactions . Another study discusses the use of chloroformate chemistry for the analysis of synthetic opioids .
Biochemische Analyse
Biochemical Properties
m-Tolyl chloroformate plays a significant role in biochemical reactions, primarily as a derivatization reagent. It interacts with amino acids and organic acids to form stable and volatile derivatives, which are essential for gas chromatographic separation and mass spectrometric analysis . The compound reacts with the amino and carboxylic groups of biomolecules, facilitating their detection and quantification. Enzymes such as amino acid decarboxylases and transaminases are often involved in these reactions, highlighting the importance of this compound in metabolic studies .
Cellular Effects
This compound influences various cellular processes by modifying amino acids and organic acids. It affects cell signaling pathways, gene expression, and cellular metabolism by altering the availability and function of these biomolecules. For instance, the derivatization of amino acids can impact protein synthesis and degradation, thereby influencing cellular function . Additionally, this compound can affect the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with amino and carboxylic groups of biomolecules. The compound forms covalent bonds with these functional groups, resulting in the formation of stable derivatives. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . For example, this compound can inhibit amino acid decarboxylases by modifying their active sites, thereby affecting their catalytic activity . Additionally, the compound can influence gene expression by altering the availability of amino acids required for protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under controlled conditions, but it can degrade over time, leading to a decrease in its effectiveness as a derivatization reagent . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments. These effects are often related to the compound’s ability to modify amino acids and organic acids, which can impact cellular metabolism and function over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify amino acids and organic acids without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of metabolic pathways. Threshold effects have been observed, where a certain dosage level leads to a marked change in the compound’s impact on cellular function and metabolism . These findings highlight the importance of dosage optimization in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with amino acids and organic acids. The compound can modify these biomolecules, affecting their roles in metabolic flux and metabolite levels . Enzymes such as amino acid decarboxylases and transaminases play crucial roles in these pathways, and their activity can be influenced by this compound . Additionally, the compound can impact the levels of key metabolites, leading to changes in cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . For example, this compound can bind to amino acid transporters, facilitating its uptake and distribution within cells. This process is crucial for the compound’s effectiveness as a derivatization reagent, as it ensures that this compound reaches its target biomolecules.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on amino acids and organic acids . For instance, this compound can localize to the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. This localization is essential for the compound’s role in modifying biomolecules and influencing cellular function.
Eigenschaften
IUPAC Name |
(3-methylphenyl) carbonochloridate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-6-3-2-4-7(5-6)11-8(9)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYLZACPFSDBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70951954 | |
| Record name | 3-Methylphenyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29430-39-5 | |
| Record name | 3-Methylphenyl carbonochloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29430-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Tolyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029430395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylphenyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-tolyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.100 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


